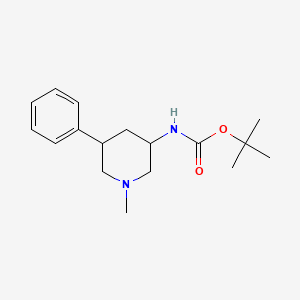
tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . This compound is characterized by a piperidine ring substituted with a phenyl group, a methyl group, and a tert-butyl carbamate group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate typically involves the reaction of 1-methyl-5-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
Chemistry: In organic chemistry, tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of various bioactive molecules, including potential drug candidates for neurological disorders .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it a valuable compound for various industrial applications .
作用机制
The mechanism of action of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate: Another derivative with different substituents on the piperidine ring
Uniqueness: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a methyl group, and a tert-butyl carbamate group makes it versatile for various applications in synthesis and research .
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
tert-butyl N-(1-methyl-5-phenylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-14(11-19(4)12-15)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,18,20) |
InChI 键 |
WGHBYQBNWQRUQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















